molecular formula C16H11F6NO3 B12598586 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide CAS No. 634184-95-5

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide

Cat. No.: B12598586
CAS No.: 634184-95-5
M. Wt: 379.25 g/mol
InChI Key: WDOGHGPJJQYQRJ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains trifluoromethyl groups, which are known to enhance the chemical stability and biological activity of molecules. The presence of hydroxy and methoxy groups further contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of Grignard reagents . These intermediates are then reacted with appropriate electrophiles to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, while the hydroxy and methoxy groups facilitate hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634184-95-5

Molecular Formula

C16H11F6NO3

Molecular Weight

379.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide

InChI

InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(24)13(12)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

WDOGHGPJJQYQRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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